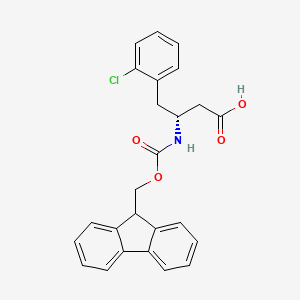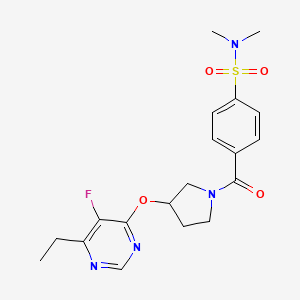
Anisocoumarin H
Übersicht
Beschreibung
Anisocoumarin H is a type of coumarin that exhibits antifungal activity . It shows activities against Microsporum gypseum, Trichophyton rubrum, and Trichophyton mentagrophytes with MICs of 62.5 µg/mL . In vitro, Anisocoumarin H shows moderate activity (MICs=125 µg/mL) against Cryptococcus neoformans .
Synthesis Analysis
Coumarin-fused-coumarins, like Anisocoumarin H, have attracted significant attention due to their boundless applications in interdisciplinary areas . Various synthetic pathways have been developed to construct novel coumarin-fused-coumarin analogues by the fusion of modern methodologies with a classical Pechmann reaction or Knoevenagel condensation .Molecular Structure Analysis
Coumarin-fused-coumarins possess interesting photophysical properties depending on the fused coumarin ring systems . This is due to their extended molecular framework .Chemical Reactions Analysis
Visible light irradiation of thin films of compound 137a–c in pure water produced 1–5 μg H2O2 per mg of compound within 1 h. The reaction proceeds via a 2e− reduction of the dissolved O2 to H2O2, with water as the sacrificial electron donor owing to its simultaneous oxidation .Physical And Chemical Properties Analysis
Knowledge of the chemistry of each material and its impact on physical properties is essential to understand the effect on its function as a biomaterial . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Analgesic Effects
Anisocoumarin H, as a component of the Clausena anisata roots, has demonstrated significant anti-inflammatory and analgesic activities in rodent models. This includes a notable effect in carrageenan-induced oedema and acetic acid-induced writhing tests. The analgesic activity was observed to be dose-dependent and potent, particularly in comparison with standard analgesics like diclofenac and tramadol. These findings substantiate the traditional use of C. anisata roots in medicine for their anti-inflammatory and analgesic properties (Kumatia et al., 2017).
Structural Diversity and Pharmacological Applications
Antibacterial Properties
Isocoumarin glycosides, which may include Anisocoumarin H derivatives, have demonstrated antibacterial activities. A study on compounds derived from the fungus Metarhizium anisopliae showed that these isocoumarin glycosides can inhibit biofilm formation and secretion of virulence factors in Pseudomonas aeruginosa, indicating potential application in combating bacterial infections (Tian et al., 2016).
Role in Cardiovascular Health
Research on hydroxy methylcoumarin, which could be related to Anisocoumarin H, has indicated potential cardioprotective effects. A study evaluating its impact on isoproterenol-induced myocardial infarction in rats suggested its effectiveness in mitigating cardiac toxicity and oxidative stress, thereby contributing to cardiovascular health (Kushwah, Sharma, & Singh, 2019).
Antifungal and Antimicrobial Effects
Compounds like Anisocoumarin H isolated from Baccharis darwinii have shown antifungal and antimicrobial activities, particularly against dermatophytes and Cryptococcus neoformans. This supports the potential use of such compounds in developing treatments against fungal infections (Kurdelas et al., 2010).
Antitubercular Agent
7-amino-4-methylcoumarin, structurally related to Anisocoumarin H, has been characterized as an effective antitubercular agent. It displayed significant activity against Mycobacterium tuberculosis strains, including multidrug-resistant isolates, indicating its potential as a novel therapeutic option for tuberculosis (Tandon et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
Coumarin-fused-coumarins have been widely explored as their molecular architecture ensures their prominent role in drug development . Researchers have particularly focused on the synthesis of novel coumarin-fused entities in which two or more coumarin units are embedded within the same molecular framework . This is due to their plethora of pharmacological properties, such as their anticoagulant, antimicrobial, anti-inflammatory, antidiabetic, anticancer, anticonvulsant, and antiproliferative activities .
Eigenschaften
IUPAC Name |
7-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-13(2)10-16(20)11-14(3)8-9-22-17-6-4-15-5-7-19(21)23-18(15)12-17/h4-8,10,12,16,20H,9,11H2,1-3H3/b14-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNADFOGBKXRWGC-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC(C/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347902 | |
| Record name | Anisocoumarin H | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anisocoumarin H | |
CAS RN |
123237-86-5 | |
| Record name | Anisocoumarin H | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2651607.png)

![2-(2-Chlorophenyl)-1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2651610.png)
![3-[2-(4-chlorobenzyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide](/img/structure/B2651611.png)


![1-Ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid](/img/structure/B2651614.png)


![benzo[d]thiazol-2-yl(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2651620.png)

![7-(3-(benzo[d]thiazol-2-ylthio)propyl)-8-(3,5-dimethylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2651625.png)
![N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide](/img/structure/B2651628.png)
![N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2651630.png)